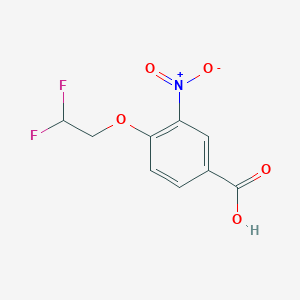
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is an organic compound with the molecular formula C9H7F2NO5 It is characterized by the presence of a difluoroethoxy group and a nitro group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-hydroxy-3-nitrobenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst, such as a strong acid or base, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: 4-(2,2-Difluoroethoxy)-3-aminobenzoic acid.
Reduction of the carboxylic acid group: 4-(2,2-Difluoroethoxy)-3-nitrobenzyl alcohol.
Substitution of the difluoroethoxy group: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoroethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzoic acid: Similar structure but with a trifluoroethoxy group instead of a difluoroethoxy group.
4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid: Similar structure with an additional fluorine atom on the benzene ring.
Uniqueness
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is unique due to the combination of its difluoroethoxy and nitro groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
IUPAC Name |
4-(2,2-difluoroethoxy)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c10-8(11)4-17-7-2-1-5(9(13)14)3-6(7)12(15)16/h1-3,8H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJOVZTWKATIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2457227.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2457228.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2457231.png)


![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide](/img/structure/B2457238.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2457241.png)


![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2457247.png)
![2-{[4-amino-5-(4-bromobenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2457248.png)
![N-(3-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2457249.png)

